molecular formula C9H11NO2 B2400272 2-(Methyl(phenyl)amino)acetic acid CAS No. 2611-88-3; 40643-55-8

2-(Methyl(phenyl)amino)acetic acid

Cat. No.: B2400272
CAS No.: 2611-88-3; 40643-55-8
M. Wt: 165.192
InChI Key: DVYVBENBIMEAJZ-UHFFFAOYSA-N
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Description

2-(Methyl(phenyl)amino)acetic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
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Properties

IUPAC Name

2-(N-methylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-10(7-9(11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVYVBENBIMEAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In addition the identity of neoviridogrisein IV with viridogrisein was further confirmed by IR, UV, NMR and mass spectrometry, thin layer chromatography, hydrolysate analysis and antimicrobial spectrometry. On the other hand, the griseoviridin preparation obtained in Example 5 was crystallized in warm methanol to yield needle crystals. Then a part of the needle crystals were compared and identified with an authentic preparation of griseoviridin by IR, UV, NMR and mass spectrometry, thin layer chromatography, elementary analysis and other physico-chemical properties.
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Synthesis routes and methods II

Procedure details

To 500 ml of water/methanol (1/4 weight ratio), 30 g of N-phenyl-N-methylglycine methyl ester and 12.3 g (1.1 equivalent weight) of NaOH were added and refluxed for 2 hours. The methanol was evaporated from the reaction mixture under reduced pressure. Then, water was added thereto and unreacted starting materials were extracted with methylene chloride. Subsequently, 10% hydrochloric acid was added to the aqueous layer to adjust the pH at about 5, followed by extraction with ether. The ether layer wad dried, and solvent distilled to yield N-methyl-N-phenylglycine in 27.1 g.
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30 g
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12.3 g
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500 mL
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Synthesis routes and methods III

Procedure details

To a solution of N-phenylglycine (5 g, 33 mmol) and formaldehyde (37% aqueous solution, 20 mL) in acetonitrile (100 mL) was added NaBH3CN (6.8 g) and AcOH (2 mL) and the reaction mixture was stirred at room temperature overnight. Volatiles were removed in vacuo, the residue was acidified to pH=3-4 and extracted with CHCl3 several times. The combined organic extracts were dried and concentrated to afford a crude product (5.73 g), which was purified by chromatography on silica gel (EtOAc) to afford the title compound (3.96 g, 73%).
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5 g
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20 mL
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6.8 g
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2 mL
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100 mL
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73%

Synthesis routes and methods IV

Procedure details

The product of step 1 (1.1 g, 5.6 mmol) was dissolved in methanol (50 mL) and 1M NaOH (17 mL) added. Allow reaction mixture to stir at ambient temperature over 18 hours. 10% Citric acid solution was added until a pH=4 was reached. Extract several times with EtOAc. The organic layer was washed several times with brine, dried (Na2SO4), filtered, and concentrated affording a quantitative yield of the title compound as a yellow oil. MS (ES+) m/z 166 (MH+).
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1.1 g
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50 mL
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17 mL
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